1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-4-(1-oxopropyl)-, methyl ester is a useful research compound. Its molecular formula is C16H17NO5S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analgesic Activity
1H-Pyrrole-2-carboxylic acid derivatives have been studied for their potential analgesic and anti-inflammatory effects. For example, a study described the synthesis of related compounds, exploring their analgesic and neurobehavioral activity, suggesting potential applications in pain management and neurological research (Massa et al., 1989).
Inhibitory Activity in Caspase-3
Compounds related to 1H-Pyrrole-2-carboxylic acid have been investigated for their ability to inhibit caspase-3, an enzyme involved in apoptosis (programmed cell death). This research is significant in the context of cancer treatment and understanding cell death mechanisms (Kravchenko et al., 2005).
Retro-Mannich Reaction Research
The compound has been involved in studies exploring retro-Mannich reactions, which are essential in synthetic organic chemistry. This research contributes to the development of new synthetic methodologies and understanding reaction mechanisms (Cramer et al., 2004).
Antitumor Evaluation
Derivatives of 1H-Pyrrole-2-carboxylic acid have been synthesized and evaluated for their antitumor properties. Such studies are crucial for discovering new anticancer agents and understanding their mechanisms of action (Liu et al., 2006).
Chemical Synthesis and Structural Studies
Research has also focused on the synthesis of various derivatives of 1H-Pyrrole-2-carboxylic acid and their structural characterizations. These studies are fundamental to expanding the knowledge of chemical synthesis and molecular structure (Petrov et al., 2021).
Properties
IUPAC Name |
methyl 1-(4-methylphenyl)sulfonyl-4-propanoylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-4-15(18)12-9-14(16(19)22-3)17(10-12)23(20,21)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPTKWSFLGUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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